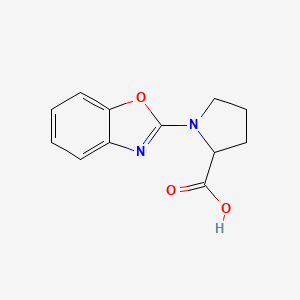

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)9-5-3-7-14(9)12-13-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDROSVGWGPGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Lewis Acid Catalysis

In a representative procedure, N-acylbenzotriazole precursors (e.g., 2a ) react with anhydrous AlCl in toluene to form benzoxazole derivatives (e.g., 3a ) with yields up to 53%. The reaction mechanism involves electrophilic aromatic substitution, where the Lewis acid activates the carbonyl group, facilitating intramolecular cyclization (Fig. 1).

Table 1: Catalyst Screening for Benzoxazole Synthesis

Iron(III) chloride outperforms AlCl due to its stronger Lewis acidity, which accelerates ring closure. Solvent selection is critical; non-polar solvents like toluene minimize side reactions compared to dichloromethane or THF.

Formation of the Pyrrolidine-Carboxylic Acid Backbone

The pyrrolidine ring is typically constructed via cyclization of linear precursors. A patented enantioselective hydrogenation method for pyrrolidine-3-carboxylic acids offers insights into stereochemical control. While developed for 1-benzyl-4-(halogen-aryl) analogs, this approach is adaptable to the target compound.

Enantioselective Hydrogenation

Chiral ruthenium catalysts enable asymmetric hydrogenation of enamine intermediates, yielding pyrrolidine derivatives with >90% enantiomeric excess (ee). For example, hydrogenating a diketopiperazine precursor under 50 bar H pressure produces the (3S,4S) configuration, which can be functionalized to introduce the benzoxazole group.

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 of the pyrrolidine ring is introduced via hydrolysis of nitrile or ester intermediates. Alkaline hydrolysis of methyl 1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxylate in aqueous NaOH at reflux provides the free acid in ~85% yield.

Coupling Benzoxazole and Pyrrolidine Fragments

Convergent synthesis strategies couple pre-formed benzoxazole and pyrrolidine intermediates. A two-step sequence involves:

-

Nucleophilic Substitution : Reacting 2-chlorobenzoxazole with pyrrolidine-2-carboxylic acid in the presence of KCO in DMF at 80°C.

-

Acid-Catalyzed Cyclization : Treating the intermediate with HCl in ethanol to finalize the ring structure.

Table 2: Optimization of Coupling Conditions

Potassium carbonate in DMF achieves optimal yields by balancing reactivity and minimizing side reactions like ester hydrolysis.

Stereochemical Considerations

The target compound’s bioactivity may depend on the stereochemistry of the pyrrolidine ring. Enantioselective synthesis routes, such as those employing Jacobsen’s catalyst for epoxide ring-opening, can install chiral centers with high fidelity. For instance, hydrolyzing (3R,4R)-epoxides with chiral amines yields diastereomerically pure pyrrolidines, which are subsequently functionalized with benzoxazole .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents on the benzoxazole or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Properties

Table 1: Molecular Properties of Selected Analogues

*Note: Molecular weight calculated based on analogous structures due to absence of direct data in provided evidence.

Substituent Effects and Pharmacological Implications

Aromatic vs. Aliphatic Substituents

Halogenation and Fluorination

- The fluorinated analogue in (MW 233.24) introduces electronegativity and metabolic stability. Fluorine’s small size minimizes steric disruption, making it advantageous for tuning pharmacokinetics. In contrast, the chlorophenyl group in (MW 460.92) adds bulk and electron-withdrawing effects, which may enhance target affinity but reduce solubility.

Stereochemistry and Protecting Groups

- The Boc-protected compound () highlights the role of stereochemistry (2R,4S configuration) and protective groups in synthetic intermediates. The tert-butoxycarbonyl group aids in selective deprotection during peptide synthesis, whereas the benzoxazole substituent in the target compound is less labile, favoring direct biological activity.

Biological Activity

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C11H10N2O3

- Molecular Weight: 218.21 g/mol

- Appearance: White to light yellow solid

- Solubility: Slightly soluble in water; soluble in organic solvents.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit antimicrobial properties. A study on related compounds found selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against C. albicans |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| Compound C | 8 | 16 |

Anticancer Activity

Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. For instance, compounds based on the benzoxazole structure showed significant cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3) . The structure–activity relationship (SAR) suggests that modifications to the benzoxazole core can enhance anticancer efficacy.

Anti-inflammatory Properties

The compound's mechanism of action may involve the inhibition of specific enzymes involved in inflammatory pathways. Studies have shown that certain benzoxazole derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various benzoxazole derivatives, a subset demonstrated notable antibacterial activity against Bacillus subtilis. The most active compound exhibited an MIC of 8 µg/mL, indicating strong potential for development as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

A series of benzoxazole derivatives were tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced the selectivity towards cancer cells over normal cells, highlighting the potential for developing targeted cancer therapies .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes linked to inflammatory responses and cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity involved in cellular signaling pathways.

Q & A

Q. What are the standard synthesis protocols for 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid derivatives, and how are reaction progressions monitored?

The synthesis typically involves multi-step reactions integrating heterocyclic precursors, such as benzoxazole and pyrrolidine derivatives. Key steps include precursor preparation, coupling reactions (e.g., amide bond formation), and purification. Reactions are monitored using thin-layer chromatography (TLC) to confirm completion before proceeding to subsequent steps. Final purification may involve column chromatography or recrystallization .

Table 1: Synthesis Workflow Overview

| Step | Objective | Monitoring/Purification |

|---|---|---|

| 1 | Precursor synthesis | TLC, melting point analysis |

| 2 | Coupling reaction | TLC at intermediate stages |

| 3 | Final purification | Column chromatography |

Q. How can researchers evaluate the antimicrobial and anticancer potential of this compound?

Methodologies include:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Anticancer activity : Cell viability assays (e.g., MTT) on cancer cell lines, complemented by mechanistic studies (e.g., apoptosis via flow cytometry). Positive controls and dose-response curves are critical for validating activity .

Q. What stability testing protocols are recommended for this compound under varying storage conditions?

Stability studies should assess:

- Thermal stability : Accelerated degradation tests at elevated temperatures.

- Photostability : Exposure to UV/VIS light.

- Hydrolytic stability : pH-dependent degradation in aqueous buffers. Analytical techniques like HPLC or mass spectrometry quantify degradation products. Stability data should align with ICH guidelines .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental data to identify optimal conditions (e.g., solvent, catalyst). This reduces trial-and-error experimentation and accelerates reaction design .

Table 2: Computational Workflow for Reaction Optimization

| Stage | Tool/Method | Output |

|---|---|---|

| 1 | DFT calculations | Energy profiles, intermediates |

| 2 | Machine learning | Predictive models for yield optimization |

| 3 | Experimental validation | Feedback loop for model refinement |

Q. What statistical methods resolve contradictions in pharmacological data across studies?

Apply design of experiments (DoE) principles:

- Factorial design : Identifies interactions between variables (e.g., concentration, pH).

- Response surface methodology : Models nonlinear relationships. Discrepancies in bioactivity data can be analyzed via ANOVA or Bayesian statistics to distinguish experimental noise from true biological effects .

Q. Which separation technologies are effective for purifying this compound from complex reaction mixtures?

Advanced methods include:

- Membrane filtration : Nanofiltration for size-based separation.

- High-performance liquid chromatography (HPLC) : Reverse-phase columns for polar derivatives.

- Ionic liquid-assisted extraction : Enhances selectivity for heterocyclic compounds .

Q. How can researchers design experiments to minimize variables in catalytic reactivity studies?

Use fractional factorial designs to screen critical parameters (e.g., temperature, catalyst loading). Central composite designs (CCD) optimize conditions while reducing the number of experiments. Real-time monitoring via in-situ spectroscopy (e.g., IR) captures dynamic reaction changes .

Q. What advanced characterization techniques validate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding affinity and kinetics.

- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes.

- Molecular dynamics simulations : Predicts binding stability and conformational changes .

Methodological Considerations

- Toxicology profiling : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodent models) and genotoxicity (Ames test). highlights the need for skin/eye irritation assays .

- Reactor design : Scale-up synthesis using continuous-flow reactors to improve heat/mass transfer and reproducibility .

For further details, researchers should consult peer-reviewed journals and validated computational platforms (e.g., ICReDD’s integrated approach ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.